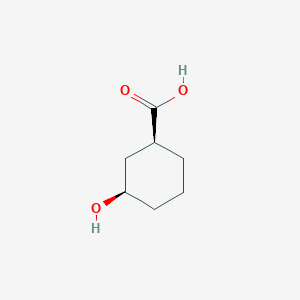

(1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid

Description

BenchChem offers high-quality (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1s,3r)-3-Hydroxycyclohexane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZDHFKPEDWWJC-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401262035 | |

| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21531-45-3 | |

| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21531-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401262035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid: A Key Chiral Building Block in Modern Drug Discovery

For Immediate Release

This document provides an in-depth technical overview of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS 21531-45-3), a valuable chiral building block for the synthesis of complex molecular architectures in the pharmaceutical and life sciences industries. This guide, intended for researchers, chemists, and drug development professionals, consolidates essential physicochemical, spectral, and safety data, alongside methodologies for its synthesis, purification, and analysis.

Molecular and Physicochemical Profile

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a chiral organic compound featuring a cyclohexane ring substituted with a carboxylic acid and a hydroxyl group in a specific stereochemical configuration. This defined stereochemistry is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Table 1: Core Properties of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid

| Property | Value | Source(s) |

| CAS Number | 21531-45-3 | [1] |

| Molecular Formula | C₇H₁₂O₃ | [2] |

| Molecular Weight | 144.17 g/mol | [2][3] |

| IUPAC Name | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | ChemScene |

| Synonyms | (1S,3R)-3-Hydroxycyclohexanecarboxylic acid | ChemScene |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 130-132 °C (for the cis/trans racemic mixture) | [2] |

| Boiling Point | 307.9±35.0 °C (Predicted) | [2] |

| Density | 1.246±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.71±0.13 (Predicted) | [2] |

| LogP | 0.6221 (Predicted) | [4] |

| Topological Polar Surface Area | 57.53 Ų | [4] |

Structural Identifiers:

-

SMILES: O[C@@H]1CCCC(O)=O

-

InChI: InChI=1S/C7H12O3/c8-6-3-1-2-5(4-6)7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid typically involves a two-stage process: the synthesis of the racemic cis-3-hydroxycyclohexanecarboxylic acid followed by chiral resolution.

Synthesis of Racemic cis/trans-3-Hydroxycyclohexanecarboxylic Acid

A common and effective method for the preparation of the racemic precursor is the catalytic hydrogenation of m-hydroxybenzoic acid.

Experimental Protocol: Hydrogenation of m-Hydroxybenzoic Acid [2]

-

Reaction Setup: In a high-pressure autoclave, dissolve m-hydroxybenzoic acid (1.00 equiv) and sodium hydroxide (0.74 equiv) in water.

-

Catalyst Addition: Add Raney Nickel (approximately 17% by weight of the m-hydroxybenzoic acid).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to 60 atm.

-

Reaction Conditions: Heat the mixture to 150 °C and stir overnight.

-

Work-up: After cooling and venting the autoclave, remove the Raney Nickel catalyst by filtration.

-

Isolation: Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Purification: Extract the aqueous phase with a suitable organic solvent (e.g., tetrahydrofuran). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.

Caption: Synthesis of racemic 3-hydroxycyclohexanecarboxylic acid.

Chiral Resolution

The separation of the desired (1S,3R) enantiomer from the racemic mixture is a critical step. Diastereomeric salt formation using a chiral resolving agent is a widely employed and effective technique. Cinchonidine, a naturally occurring cinchona alkaloid, has been shown to be an effective resolving agent for 3-hydroxycarboxylic acids.[5][6][7]

Conceptual Protocol: Chiral Resolution with Cinchonidine

-

Salt Formation: Dissolve the racemic cis-3-hydroxycyclohexanecarboxylic acid and an equimolar amount of cinchonidine in a suitable solvent (e.g., ethanol, toluene).[6]

-

Diastereomeric Crystallization: Allow the solution to cool, promoting the selective crystallization of one diastereomeric salt (e.g., (1S,3R)-acid-cinchonidine salt). The choice of solvent can significantly influence the efficiency of the resolution.[6]

-

Isolation of Diastereomer: Isolate the less soluble diastereomeric salt by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Free Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the free (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

-

Extraction and Purification: Extract the enantiomerically pure acid with an organic solvent, followed by drying and evaporation to yield the final product. The resolving agent can often be recovered from the aqueous layer for reuse.

Caption: Conceptual workflow for chiral resolution.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically between 10-13 ppm. The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear in the range of 3.5-4.5 ppm. The remaining cyclohexyl protons would resonate in the upfield region, typically between 1.0-2.5 ppm.

-

¹³C-NMR: The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-185 ppm.[8][9] The carbon attached to the hydroxyl group (C-OH) would likely appear between 60-80 ppm. The other sp³ hybridized carbons of the cyclohexane ring would resonate in the 20-45 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and carboxylic acid functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the region of 3300-2500 cm⁻¹.[9][10]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1760-1690 cm⁻¹.[9][10]

-

O-H Stretch (Alcohol): A broad absorption around 3500-3200 cm⁻¹ may be observed, potentially overlapping with the carboxylic acid O-H stretch.

-

C-O Stretch: Absorptions corresponding to the C-O single bonds of both the alcohol and carboxylic acid are expected in the 1320-1000 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the racemic 3-hydroxycyclohexanecarboxylic acid, predicted m/z values for various adducts have been calculated.[11]

-

[M+H]⁺: 145.08592

-

[M+Na]⁺: 167.06786

-

[M-H]⁻: 143.07136

Chiral High-Performance Liquid Chromatography (HPLC)

Determining the enantiomeric excess (e.e.) is critical. While a specific method for this compound is not published, methods for similar chiral carboxylic acids can be adapted. Polysaccharide-based chiral stationary phases (CSPs) are often effective.[12][13]

General Approach for Chiral HPLC Method Development:

-

Column: A chiral column such as CHIRALPAK® or CHIRALCEL® series, which are based on cellulose or amylose derivatives, would be a suitable starting point.[14]

-

Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol is commonly used. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution.[14]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is typically employed for compounds lacking a strong chromophore.

Applications in Drug Discovery and Development

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. Its rigid cyclohexane scaffold and defined stereocenters allow for the precise construction of complex three-dimensional structures, which is often a key factor in achieving high target affinity and selectivity.

While specific drug syntheses directly citing this CAS number are proprietary, its structural motif is found in a range of biologically active molecules. For instance, substituted cyclohexanecarboxylic acids are central components in compounds designed as therapeutic agents for modulating lipid and carbohydrate metabolism.[5] The related compound, (S)-3-cyclohexenecarboxylic acid, is a known raw material for the synthesis of the anticoagulant edoxaban, highlighting the importance of this class of compounds in medicine.[14]

The presence of both a carboxylic acid and a hydroxyl group provides two versatile handles for further chemical modification, enabling its incorporation into a lead molecule to optimize pharmacokinetic and pharmacodynamic properties.

Safety and Handling

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid should be handled in accordance with standard laboratory safety procedures.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

Precautionary Measures:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place. Keep the container tightly sealed. Recommended storage is often under refrigeration (2-8 °C).[4]

Conclusion

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a stereochemically defined building block of significant value to the medicinal chemistry and drug development community. Its well-defined structure and versatile functional groups make it an important intermediate for the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive foundation of its properties and associated methodologies to support its effective use in research and development.

References

- Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Form

- 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0251605). (n.d.). NP-MRD.

- Cyclohexanecarboxylic acid, 1,3,4,5-tetrahydroxy-. (n.d.). NIST WebBook.

- IR: carboxylic acids. (n.d.). University of Calgary.

- 1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.).

- (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 23423022. (n.d.). PubChem.

- WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds. (n.d.).

- 3-Hydroxycyclohexanecarboxylic Acid | C7H12O3 | CID 5255726. (n.d.). PubChem.

- Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2. (n.d.). ChemicalBook.

- (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid. (n.d.). PubChem.

- Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022). PMC.

- CHIRAL DISCRIMINATION OF DICARBOXYLIC ACIDS WITH CINCHONA ALKALOIDS. (n.d.). CORE.

- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | 21531-45-3. (n.d.). ChemicalBook.

- 3-hydroxycyclohexanecarboxylic acid (C7H12O3). (n.d.). PubChemLite.

- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid. (n.d.). Sigma-Aldrich.

- 3D-WXC70749 - 1r3r-3-hydroxycyclohexane-1-carboxylic-acid. (n.d.). CymitQuimica.

- (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125. (n.d.). PubChem.

- 122743-44-6 | (1S-trans)-3-Hydroxycyclohexane-1-carboxylic acid. (n.d.). ChemScene.

- Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002). PubMed.

- Cyclohexanecarboxylic acid. (n.d.). NIST WebBook.

- Cyclohexanecarboxylic acid. (n.d.). NIST WebBook.

- Development of a chiral stationary phase based on cinchonidine. Comparison with a quinine-based chiral column. (2012). PubMed.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- Enantioselective Synthesis – Organic Chemistry: A Tenth Edition. (n.d.). OpenStax.

- (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid. (n.d.). MilliporeSigma.

- HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. (2025).

- Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies.

- High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St

- Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chrom

- CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method. (n.d.).

- Cinchonidine Base - Fine Chemical. (n.d.). Buchler GmbH.

Sources

- 1. (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid | 21531-45-3 [chemicalbook.com]

- 2. Cyclohexanecarboxylic acid, 3-hydroxy- | 606488-94-2 [chemicalbook.com]

- 3. (1R,3S)-3-hydroxycyclohexane-1-carboxylic acid | C7H12O3 | CID 13413125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 6. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. WO2023178061A1 - Biocatalytic synthesis of (1s,3s)-3-hydroxycyclohexane-1-carboxylic acid compounds - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. PubChemLite - 3-hydroxycyclohexanecarboxylic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]

- 12. researchgate.net [researchgate.net]

- 13. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 14. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]

stereochemistry of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid

An In-Depth Technical Guide to the Stereochemistry of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, yet conformationally dynamic, cyclohexane scaffold, adorned with two stereochemically defined functional groups, offers a unique platform for designing molecules with precise three-dimensional architectures. This guide provides a comprehensive exploration of the stereochemical nuances of this molecule, from its fundamental conformational analysis to the advanced spectroscopic and chromatographic techniques required for its unambiguous characterization. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a technical resource for scientists leveraging this versatile molecule in their research and development endeavors.

Foundational Stereochemical Principles

The stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid is dictated by the interplay between the absolute configuration of its two chiral centers and the conformational preferences of the cyclohexane ring.

The Cyclohexane Chair Conformation

The cyclohexane ring is not a flat hexagon. To relieve the angle strain and torsional strain inherent in a planar structure, it adopts several non-planar conformations.[1] The most stable of these is the chair conformation , which possesses ideal tetrahedral bond angles of approximately 109.5° and staggers all adjacent C-H bonds.[1] In this conformation, the twelve hydrogen atoms (or substituents) occupy two distinct types of positions:

-

Axial (a): Six positions are parallel to the principal C3 symmetry axis of the ring.

-

Equatorial (e): Six positions are located around the "equator" of the ring.

The cyclohexane ring is conformationally mobile, undergoing a "ring flip" that rapidly interconverts the two chair forms. During this process, all axial positions become equatorial, and all equatorial positions become axial.[1]

Absolute Configuration and Relative Stereochemistry

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid has two stereocenters at the C1 and C3 positions. The Cahn-Ingold-Prelog priority rules assign the (S) configuration to C1 (bearing the carboxylic acid) and the (R) configuration to C3 (bearing the hydroxyl group).

The relationship between the two substituents defines the relative stereochemistry. In this molecule, the (1S,3R) designation corresponds to a cis isomer. This means that on a hypothetical planar representation of the ring, both substituents point to the same face. In the more realistic chair conformation, a cis-1,3 relationship necessitates that one substituent must be in an axial position while the other is in an equatorial position.

Conformational Analysis and Equilibrium

For a substituted cyclohexane, the two chair conformers resulting from a ring flip are often not equal in energy.[1] Substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial atoms. The preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane.[1]

For (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid, the ring flip establishes an equilibrium between two distinct chair conformations:

-

Conformer A: The carboxylic acid group (-COOH) at C1 is equatorial , and the hydroxyl group (-OH) at C3 is axial .

-

Conformer B: The carboxylic acid group (-COOH) at C1 is axial , and the hydroxyl group (-OH) at C3 is equatorial .

The carboxylic acid group is sterically more demanding than the hydroxyl group. Therefore, Conformer A , which places the bulkier -COOH group in the spacious equatorial position, is significantly more stable and will be the predominant conformer at equilibrium. The axial -OH group in this conformer experiences 1,3-diaxial interactions with the axial hydrogens at C1 and C5. In Conformer B, the axial -COOH group would experience more severe 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

Caption: Conformational equilibrium of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid.

Advanced Stereochemical Characterization

Determining and verifying the stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid requires a suite of analytical techniques. The choice of method depends on the information required, from conformational dynamics in solution to the definitive structure in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the conformational preferences of cyclohexane derivatives in solution.[2]

Expertise & Causality: We use specific NMR parameters—chemical shifts and proton-proton coupling constants (³JHH)—to deduce the dominant conformation. The spatial arrangement of atoms directly influences the magnetic environment of each nucleus.

-

Proton (¹H) NMR:

-

Chemical Shifts: Axial protons are generally shielded by the C-C bonds of the ring and thus resonate at a higher field (lower ppm value) compared to their geminal equatorial counterparts.[3]

-

Coupling Constants (³JHH): The Karplus relationship dictates that the magnitude of the vicinal coupling constant depends on the dihedral angle between the coupled protons. This is the key to assigning axial/equatorial positions.

-

Axial-Axial (³J_ax,ax_): Dihedral angle ~180°, resulting in a large coupling constant (typically 10-13 Hz).

-

Axial-Equatorial (³J_ax,eq_) & Equatorial-Equatorial (³J_eq,eq_): Dihedral angles ~60°, resulting in small coupling constants (typically 2-5 Hz).

-

In the dominant Conformer A , the proton at C1 (H1) is axial, and the proton at C3 (H3) is equatorial. We would therefore predict H1 to appear as a multiplet with large axial-axial couplings to the axial protons at C2 and C6. Conversely, H3 would show only small axial-equatorial and equatorial-equatorial couplings.

-

-

Carbon (¹³C) NMR:

-

The steric environment significantly affects carbon chemical shifts. The γ-gauche effect is particularly informative: a carbon atom is shielded (shifts to a higher field/lower ppm) when it is gauche to another carbon or heteroatom three bonds away. An axial substituent introduces two such gauche interactions with the synergistic carbons, causing both the substituent's carbon and the ring carbons at the γ-position to be shielded.[4] For Conformer A, the axial hydroxyl group would cause a characteristic upfield shift for C1 and C5 compared to a conformer with an equatorial hydroxyl group.

-

Table 1: Predicted ¹H NMR Characteristics for the Dominant Conformer

| Proton | Position | Expected Chemical Shift | Expected Coupling Pattern |

| H1 | Axial | Relatively upfield | Multiplet with large (10-13 Hz) diaxial couplings |

| H3 | Equatorial | Relatively downfield | Multiplet with small (2-5 Hz) couplings |

Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire high-resolution ¹H and ¹³C spectra. Additionally, acquire 2D correlation spectra such as COSY (to establish H-H connectivity) and HSQC (to link protons to their attached carbons).

-

¹H Spectrum Analysis:

-

Identify the signals for H1 and H3 based on their chemical shifts and integration.

-

Measure the coupling constants for the multiplets corresponding to H1 and H3.

-

A large coupling constant for H1 confirms its axial position, while small coupling constants for H3 confirm its equatorial position.

-

-

¹³C Spectrum Analysis:

-

Assign the carbon signals using HSQC data.

-

Compare the chemical shifts of C1, C3, C5 with literature values for substituted cyclohexanes to confirm shielding effects consistent with the proposed dominant conformer.[4]

-

Single-Crystal X-Ray Crystallography

This technique provides an unambiguous determination of the molecular structure in the solid state.[5][6]

Expertise & Causality: By diffracting X-rays off a single crystal, we can generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles, thereby confirming the absolute and relative stereochemistry. For (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid, an X-ray structure would definitively show the chair conformation and the cis relationship between the two substituents.

Protocol: X-Ray Crystallography Workflow

-

Crystal Growth: Grow a single crystal of high quality, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. This is often the most challenging step.

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to 100 K) to minimize thermal vibrations and collect diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use computational methods to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.

-

Analysis: Analyze the final structure to confirm the (1S,3R) absolute configuration, the chair conformation, and the axial/equatorial positions of the substituents in the solid state.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for determining the enantiomeric purity of a chiral compound.[7]

Expertise & Causality: This method relies on a chiral stationary phase (CSP), which is itself enantiomerically pure. The analyte enantiomers form transient, diastereomeric complexes with the CSP.[7] Because diastereomers have different physical properties, they will have different interaction strengths with the CSP, leading to different retention times and thus, separation. This allows for the accurate quantification of the desired enantiomer relative to any undesired enantiomeric impurities.

Protocol: Enantiomeric Purity Analysis by Chiral HPLC

-

Column Selection: Choose an appropriate chiral stationary phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating hydroxy acids.[8][9]

-

Mobile Phase Optimization: Develop a mobile phase that provides good resolution and reasonable retention times. This often involves screening different mixtures of a non-polar solvent (like hexane) and an alcohol modifier (like isopropanol).

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase. Derivatization to an ester may sometimes be required to improve peak shape and resolution.[10]

-

Analysis:

-

Inject a solution of the racemic compound first to determine the retention times of both the (1S,3R) and (1R,3S) enantiomers.

-

Inject the sample of interest under the same conditions.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (ee):

-

Calculate the ee using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

-

Synthesis and Application in Drug Development

The well-defined stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid makes it a valuable chiral synthon. It is often produced through the enzymatic resolution of a racemic mixture of cis-3-hydroxycyclohexanecarboxylic acid derivatives, where hydrolases selectively act on one enantiomer.[11]

In drug development, the rigid cyclohexane core acts as a scaffold to position the carboxylic acid and hydroxyl groups in a precise spatial orientation. These functional groups can serve as key pharmacophoric elements for interacting with biological targets like enzymes or receptors, or as handles for further synthetic elaboration. The carboxylic acid group, in particular, is a common feature in many drugs, contributing to receptor binding through strong hydrogen bonds.[12] The defined stereochemistry ensures that the molecule fits its intended biological target with high specificity, which is crucial for efficacy and minimizing off-target effects.

Conclusion

The stereochemistry of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid is a case study in the principles of conformational analysis and stereoisomerism. Its structural rigidity and well-defined placement of functional groups are best understood through a combination of theoretical analysis and empirical characterization. For the medicinal chemist and drug development professional, a mastery of its stereochemical properties—and the analytical tools used to confirm them—is paramount. Techniques like NMR spectroscopy reveal its dynamic nature in solution, while X-ray crystallography provides its definitive solid-state structure, and chiral chromatography validates its enantiomeric purity. Together, these methods provide the comprehensive understanding required to confidently utilize this powerful chiral building block in the creation of next-generation therapeutics.

References

-

Title: Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography Source: PubMed URL: [Link]

-

Title: High-Performance Liquid Chromatographic Separation of 2-Hydroxy Fatty Acid Enantiomers on a Chiral Slurry- Packed Capillary Column Source: Journal of the American Oil Chemists' Society URL: [Link]

-

Title: The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy Source: PubMed URL: [Link]

-

Title: Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

- Title: Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases Source: Google Patents URL

-

Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: Journal of Cheminformatics - PMC URL: [Link]

-

Title: Spectroscopic Properties of Cyclohexanes Source: Chemistry LibreTexts URL: [Link]

-

Title: X-RAY DIFFRACTION INVESTIGATION OF CYCLOHEXANE DERIVATIVES AT 293 K Source: ResearchGate URL: [Link]

-

Title: Enantiodifferentiation of chiral hydroxy acids via 19F NMR Source: RSC Publishing URL: [Link]

-

Title: Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect Source: Modgraph URL: [Link]

-

Title: Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach Source: PubMed URL: [Link]

-

Title: 1H NMR of cyclohexanecarbaldehyde Source: Chemistry Stack Exchange URL: [Link]

-

Title: Cyclohexane conformation Source: L.S.College, Muzaffarpur URL: [Link]

-

Title: Chiral Chromatography Source: Dr. Maisch URL: [Link]

-

Title: Squaryl molecular metaphors - application to rational drug design and imaging agents Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of cyclohexane, cyclopentane, and benzene conformations in ligands for PDB X-ray structures using the Hill-Reilly approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chiral – Dr. Maisch [dr-maisch.com]

- 8. Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. academic.oup.com [academic.oup.com]

- 11. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 12. openmedscience.com [openmedscience.com]

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid molecular weight and formula

Molecular Characterization, Stereochemical Analysis, and Pharmaceutical Utility

Executive Summary

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid (CAS: 21531-45-3) is a critical chiral building block in the synthesis of conformationally restricted pharmaceutical agents. Unlike its trans isomers, the cis-1,3-disubstituted cyclohexane scaffold offers a unique thermodynamic advantage: the ability to adopt a diequatorial chair conformation. This structural rigidity is exploited in the design of Factor Xa inhibitors, glutamate receptor ligands, and bioisosteres of

This guide provides an exhaustive technical profile of the molecule, detailing its physicochemical properties, stereochemical behavior, industrial synthesis, and analytical validation protocols.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

The following data aggregates experimentally validated parameters and predicted values essential for process development.

Table 1: Core Chemical Data

| Parameter | Specification | Notes |

| IUPAC Name | (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid | Specific Enantiomer |

| Common Name | cis-3-Hydroxycyclohexanecarboxylic acid | (1S,3R) is the cis isomer |

| CAS Number | 21531-45-3 | Specific to (1S,3R) |

| Molecular Formula | C₇H₁₂O₃ | |

| Molecular Weight | 144.17 g/mol | Monoisotopic Mass: 144.0786 |

| Appearance | White to off-white crystalline powder | Hygroscopic nature |

| Melting Point | 130–132 °C | Value for high optical purity |

| pKa (Predicted) | 4.71 ± 0.13 | Carboxylic acid proton |

| Solubility | Soluble in MeOH, EtOH, DMSO, Water | Low solubility in Hexanes |

Critical Note on CAS Registry: Researchers must distinguish between the specific enantiomer (1S,3R) [21531-45-3] , its enantiomer (1R,3S) [21531-44-2] , and the generic cis-racemate [22267-35-2] . Sourcing the incorrect CAS will lead to failure in asymmetric synthesis campaigns.

Stereochemical Analysis: The Diequatorial Advantage

Understanding the conformational dynamics of (1S,3R)-3-hydroxycyclohexane-1-carboxylic acid is vital for rational drug design.

Conformational Locking

In 1,3-disubstituted cyclohexanes, the relative configuration determines the ring stability.

-

Configuration: (1S,3R) corresponds to the cis relationship.

-

Chair Flip: The molecule exists in equilibrium between two chair conformers:

-

Diequatorial: Both the carboxylic acid (C1) and hydroxyl (C3) groups are in equatorial positions.

-

Diaxial: Both groups are in axial positions.

-

Thermodynamic Reality: The diequatorial conformer is significantly more stable (ΔG ≈ -2.5 kcal/mol) due to the avoidance of 1,3-diaxial interactions. This makes the (1S,3R) scaffold a "rigid" template that projects functional groups in a predictable vector, ideal for mimicking peptide secondary structures.

Diagram 1: Conformational Equilibrium

Synthesis & Purification Protocols

High-purity isolation of the (1S,3R) enantiomer typically requires a hybrid approach: chemical hydrogenation followed by enzymatic resolution.

Workflow Overview

-

Hydrogenation: Reduction of 3-hydroxybenzoic acid to racemic cis/trans-3-hydroxycyclohexane-1-carboxylic acid.

-

Isomer Separation: Crystallization to isolate the cis-racemate.

-

Kinetic Resolution: Lipase-catalyzed esterification or hydrolysis to isolate the (1S,3R) enantiomer.

Diagram 2: Chemo-Enzymatic Synthesis Route

Detailed Protocol: Enzymatic Resolution (Example)

Context: This protocol assumes starting with the cis-racemate methyl ester.

-

Substrate Preparation: Dissolve cis-racemic methyl 3-hydroxycyclohexanecarboxylate (10 mmol) in phosphate buffer (pH 7.0, 50 mL).

-

Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized, 200 mg).

-

Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the ester of the (1S,3R) enantiomer (or the (1R,3S) depending on specific lipase strain specificity—validation required per batch).

-

Monitoring: Monitor by Chiral HPLC every 2 hours until 50% conversion is reached.

-

Workup: Filter off the enzyme. Extract the unreacted ester with ethyl acetate (organic phase). Acidify the aqueous phase to pH 2 with 1N HCl and extract the free acid [(1S,3R)-product] into ethyl acetate.

-

Purification: Recrystallize from ethyl acetate/hexanes to upgrade ee% to >99%.

Pharmaceutical Applications

The (1S,3R) scaffold is not merely a passive linker; it is an active determinant of pharmacophore placement.

Factor Xa Inhibitors (Anticoagulants)

The molecule serves as a precursor for Edoxaban intermediates and related analogs. The cyclohexane ring replaces aromatic spacers to improve metabolic stability and solubility while maintaining the spatial orientation required for the S1/S4 pockets of the coagulation factor Xa enzyme.

CNS Ligands (GABA Analogs)

By converting the hydroxyl group to an amine (via Mitsunobu reaction with phthalimide followed by deprotection), the molecule becomes 3-aminocyclohexanecarboxylic acid (ACHC).

-

The (1S,3R) stereochemistry forces the amino and acid groups into a specific distance, selectively activating GABA-C receptors over GABA-A or GABA-B, making it a powerful tool for studying retinal signal processing.

Analytical Validation

To ensure the integrity of the (1S,3R) enantiomer, the following analytical controls are mandatory.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expected Result: Baseline separation of (1S,3R) and (1R,3S) peaks.

H-NMR Interpretation (400 MHz, DMSO-d6)

Distinguishing cis from trans via coupling constants (

-

H3 Proton (Geminal to OH): In the cis-isomer (diequatorial), the H3 proton is axial . It will show a large diaxial coupling (

Hz) with the adjacent axial protons on C2 and C4. -

H1 Proton (Geminal to COOH): Similarly, the H1 proton is axial and will exhibit wide multiplets characteristic of axial-axial coupling.

-

Contrast: The trans-isomer would force one group axial, resulting in narrower multiplets (

or

References

-

Sigma-Aldrich. (1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid Product Sheet. Verified CAS and Physical Data. Link

-

PubChem. Compound Summary for CID 23423022: (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid (Stereochemical Comparison). National Library of Medicine.[1] Link

-

ChemicalBook. CAS 21531-45-3 Entry and Supplier Data. Link

-

Wiley Online Library. Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. (Discusses bioisosteres and scaffold utility). Link

-

Google Patents. Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives. US20070197788A1. Link

Sources

Navigating Conformational Landscapes: A Technical Guide to the Thermodynamic Stability of 1,3-Disubstituted Cyclohexane Isomers

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles Governing the Stability of 1,3-Disubstituted Cyclohexane Isomers.

In the intricate world of medicinal chemistry and materials science, the three-dimensional arrangement of atoms within a molecule is paramount to its function and efficacy. Among the most fundamental and ubiquitous scaffolds is the cyclohexane ring. This guide delves into the nuanced principles of thermodynamic stability in 1,3-disubstituted cyclohexane systems, providing a critical framework for professionals engaged in molecular design and analysis.

The Foundational Chair Conformation: A Prelude to Stability

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered "chair" conformation to alleviate angular and torsional strain.[1] In this conformation, the substituent positions are not equivalent. They are classified as either axial , pointing perpendicular to the general plane of the ring, or equatorial , pointing outwards from the perimeter of the ring.[1][2] At room temperature, the two chair conformations of unsubstituted cyclohexane rapidly interconvert in a process known as a "ring flip."[1][3] During this flip, axial substituents become equatorial, and equatorial substituents become axial.[1]

The Energetic Landscape of 1,3-Disubstitution: Cis vs. Trans Isomers

When two substituents are introduced at the 1 and 3 positions, two diastereomers are possible: cis and trans. The relative thermodynamic stability of these isomers is dictated by the steric interactions that arise in their respective chair conformations.

The cis-Isomer: A Preference for the Diequatorial State

The cis-1,3-disubstituted isomer can exist in two distinct chair conformations: one where both substituents are in axial positions (diaxial) and another where both are in equatorial positions (diequatorial).[4][5]

-

Diequatorial (e,e) Conformation: This conformation is significantly more stable.[5][6][7] The substituents are positioned away from the bulk of the ring, minimizing steric hindrance.[8]

-

Diaxial (a,a) Conformation: This conformation is highly unstable due to severe steric repulsion between the two axial substituents, known as a 1,3-diaxial interaction.[5][9] This interaction is a significant source of strain and dramatically increases the potential energy of the molecule.[10]

Because of the high energy penalty associated with the diaxial conformation, the equilibrium for the cis-isomer overwhelmingly favors the diequatorial form.[5][9] In many cases, the contribution of the diaxial conformer is negligible.[9]

The trans-Isomer: An Inescapable Axial Interaction

The trans-1,3-disubstituted isomer exists in two chair conformations that are energetically equivalent (assuming identical substituents).[5][9] In each of these conformations, one substituent occupies an axial position while the other is equatorial (axial-equatorial or a,e).[5][6]

Crucially, the trans isomer cannot adopt a conformation where both substituents are equatorial.[7] This means that in either of its chair forms, one substituent will always be in an axial position, leading to unavoidable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.[6][11]

Thermodynamic Verdict: cis is More Stable than trans

When comparing the most stable conformations of both isomers, the cis-diequatorial conformer is more stable than the trans-axial-equatorial conformer.[6][7] The reason is straightforward: the cis isomer can adopt a conformation that completely avoids the destabilizing 1,3-diaxial interactions present in the trans isomer.[6][7] For instance, in 1,3-dimethylcyclohexane, the cis isomer is more stable than the trans isomer by approximately 1.8 kcal/mol, a value attributed to the presence of two gauche-butane interactions in the trans conformer that are absent in the stable diequatorial cis form.[9]

Quantifying Stability: The Role of A-Values and Steric Strain

The energetic cost of placing a substituent in an axial position is quantified by its A-value . The A-value represents the difference in Gibbs free energy between the equatorial and axial conformations of a monosubstituted cyclohexane.[12] Larger A-values indicate a greater preference for the equatorial position due to increased steric strain in the axial position.[12][13]

This steric strain arises from 1,3-diaxial interactions , which are repulsive forces between an axial substituent and the axial hydrogens (or other substituents) at the C3 and C5 positions.[8][10][11] These interactions are analogous to gauche interactions in butane.[4][14][15] The magnitude of this strain is dependent on the size of the substituent; bulkier groups experience greater steric repulsion and thus have larger A-values.[10][11][14]

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.74[12][16] |

| -CH₂CH₃ (Ethyl) | 1.79[13] |

| -CH(CH₃)₂ (Isopropyl) | 2.15[13] |

| -C(CH₃)₃ (tert-Butyl) | ~5.0[12] |

| -OH (Hydroxyl) | 0.87[13] |

| -Br (Bromo) | 0.43[13] |

Note: A-values are additive and can be used to estimate the relative energies of different conformations in polysubstituted cyclohexanes.[1][13]

Visualizing Conformational Energetics

The following diagrams illustrate the key conformations and steric interactions that determine the thermodynamic stability of 1,3-disubstituted cyclohexane isomers.

Caption: Conformational equilibrium of cis and trans isomers.

Experimental and Computational Methodologies for Stability Assessment

The determination of the relative thermodynamic stabilities of cyclohexane isomers relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria.[17]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the 1,3-disubstituted cyclohexane derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CDCl₃, toluene-d₈).

-

Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum at room temperature. Due to rapid ring flipping, the signals for axial and equatorial protons will be averaged, often resulting in a single, time-averaged signal for each type of proton.[1][18][19]

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe. As the temperature decreases, the rate of ring flipping slows down.[3]

-

Coalescence and Signal Resolution: At a certain temperature (the coalescence temperature), the broad, averaged signal will begin to split into two distinct sets of signals corresponding to the axial and equatorial conformers.

-

Integration and Equilibrium Constant Calculation: At a sufficiently low temperature where the interconversion is slow on the NMR timescale, the individual signals for each conformer can be integrated.[18] The ratio of the integrals provides the equilibrium constant (Keq) for the conformational equilibrium.

-

Free Energy Calculation: The Gibbs free energy difference (ΔG) between the conformers can then be calculated using the equation: ΔG = -RTln(Keq) , where R is the gas constant and T is the temperature in Kelvin.[11][15]

Causality: By "freezing out" the conformational equilibrium, low-temperature NMR allows for the direct observation and quantification of the individual conformers, providing precise data on their relative populations and, consequently, their thermodynamic stability.[17]

Computational Chemistry

Protocol: Ab initio and Density Functional Theory (DFT) calculations provide theoretical insights into the energies of different conformations.[20]

Step-by-Step Workflow:

-

Structure Generation: Build 3D models of the relevant conformers (e.g., cis-diequatorial, cis-diaxial, trans-axial-equatorial) using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a selected level of theory and basis set (e.g., B3LYP/6-31G(d)).[21] This process finds the lowest energy structure for each conformer.[20]

-

Energy Calculation: Calculate the single-point energy of each optimized structure.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.[20][21]

-

Relative Energy Determination: Compare the calculated energies (including ZPVE corrections) of the different conformers to determine their relative stabilities.

Causality: Computational methods allow for the systematic evaluation of the potential energy surface of a molecule, providing a theoretical framework to understand and predict conformational preferences without the need for experimental synthesis.[20] These methods are particularly useful for studying unstable or transient conformations.

Caption: Workflow for determining isomer stability.

Conclusion: Implications for Molecular Design

A thorough understanding of the thermodynamic stability of 1,3-disubstituted cyclohexanes is not merely an academic exercise. For drug development professionals, controlling the conformation of a molecule is critical for optimizing its binding affinity to a biological target. The principles outlined in this guide—the preference for equatorial substituents, the destabilizing effect of 1,3-diaxial interactions, and the quantifiable nature of these effects through A-values—provide a rational basis for the design of conformationally constrained molecules with enhanced therapeutic properties. By leveraging this knowledge, scientists can more effectively navigate the complex conformational landscapes of cyclic molecules to achieve desired biological outcomes.

References

-

St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-6, PPT-6. Retrieved from St. Paul's Cathedral Mission College website: [Link]

-

Vaia. (n.d.). Why is a 1, 3-cis disubstituted cyclohexane more stable than its trans isomer? Retrieved from Vaia website: [Link]

-

Fiveable. (2025, August 15). 1,3-diaxial strain Definition. Retrieved from Fiveable website: [Link]

-

Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]

-

IJERT. (n.d.). An Ab-Initio Study on Conformers of Cyclohexane. Retrieved from IJERT website: [Link]

-

OpenStax. (2023, September 20). 4.7 Conformations of Monosubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Disubstituted Cyclohexanes: cis-trans Isomerism. Retrieved from JoVE website: [Link]

-

Filo. (2025, December 6). Why is a 1,3 -cis disubstituted cyclohexane more stable than its trans isomer? Retrieved from Filo website: [Link]

-

SlideShare. (n.d.). stereochemistry of disubstituted cyclohexane. Retrieved from SlideShare website: [Link]

-

Fiveable. (2025, August 15). 1,3-disubstituted cyclohexanes Definition. Retrieved from Fiveable website: [Link]

-

LibreTexts. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from Chemistry Steps website: [Link]

-

Oreate AI Blog. (2026, January 15). Understanding 1,3-Diaxial Interactions in Cyclohexane. Retrieved from Oreate AI Blog: [Link]

-

YouTube. (2020, September 30). Alkane Conformations Experiment Part 3, Modeling Cyclohexanes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Retrieved from [Link]

-

Master Organic Chemistry. (2014, June 6). The Cyclohexane Chair Flip - Energy Diagram. Retrieved from Master Organic Chemistry website: [Link]

-

PubMed. (2005, November 15). 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations. Retrieved from PubMed: [Link]

-

Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes. Retrieved from [Link]

-

Reddit. (2023, December 27). Computational Calculations on Cyclohexane conformers. r/comp_chem. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyclohexane conformation. Retrieved from Wikipedia website: [Link]

-

Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. r/chemhelp. Retrieved from [Link]

-

AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from AUREMN website: [Link]

-

YouTube. (2021, November 11). Solutions Cyclohexane Gauche Butane Interaction # Solutions CSIR NET & Gate Exam #Stereochemistry-16. Retrieved from [Link]

-

Wikipedia. (n.d.). A value. Retrieved from Wikipedia website: [Link]

-

Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from Master Organic Chemistry website: [Link]

-

YouTube. (2024, September 8). NMR spectra of cyclohexane conformational exchange ring flipping rate faster than nmr time scale. Retrieved from [Link]

-

Quora. (2018, October 28). Why is a 1,3-cis disubstituted cyclohexane always more stable than trans isomers? Retrieved from Quora website: [Link]

-

Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from Master Organic Chemistry website: [Link]

-

ACS Publications. (n.d.). NMR spectroscopy of cyclohexane. Gas-phase conformational kinetics. Retrieved from ACS Publications website: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

Sources

- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vaia.com [vaia.com]

- 7. Why is a 1,3 -cis disubstituted cyclohexane more stable than its trans is.. [askfilo.com]

- 8. Understanding 1,3-Diaxial Interactions in Cyclohexane - Oreate AI Blog [oreateai.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. A value - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. 4.7 Conformations of Monosubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. 1,3-Diaxial steric effects and intramolecular hydrogen bonding in the conformational equilibria of new cis-1,3-disubstituted cyclohexanes using low temperature NMR spectra and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. ijert.org [ijert.org]

- 21. reddit.com [reddit.com]

An In-depth Technical Guide to Chiral 3-Hydroxycyclohexanecarboxylic Acid Building Blocks: From Synthesis to Therapeutic Scaffolds

Abstract

Chiral building blocks are fundamental to modern drug discovery, enabling the synthesis of complex, stereochemically-defined therapeutic agents.[1][2] The three-dimensional arrangement of atoms in a molecule is critical, as enantiomers of a chiral drug can exhibit profoundly different pharmacological, metabolic, and toxicological profiles.[1][3] This guide focuses on the strategic application of chiral 3-hydroxycyclohexanecarboxylic acid derivatives, a class of building blocks whose conformationally constrained cyclohexane core offers significant advantages in medicinal chemistry. We will explore the synthesis of these vital intermediates, their incorporation into advanced molecular scaffolds, and their role in developing novel therapeutics for metabolic diseases and beyond.

The Strategic Imperative for Chiral Building Blocks

The principle of chirality is central to biology. Receptors, enzymes, and other biological targets are inherently chiral, leading to stereoselective interactions with drug molecules.[3][4] The tragic history of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a powerful reminder of this principle and has led to stringent regulatory mandates for the characterization and synthesis of single-enantiomer drugs.[1][3]

Today, over half of all marketed drugs are chiral compounds, making robust methods for producing enantiomerically pure substances essential.[1][3] Chiral building blocks—enantiomerically pure molecules used as starting materials—provide an efficient pathway to construct complex chiral targets without the need for late-stage, often difficult, chiral separations.[1] The use of rigid or semi-rigid cyclic scaffolds, such as the cyclohexane ring system, is a recognized strategy in drug design to enhance metabolic stability and improve binding affinity through conformational restriction.[5]

The 3-hydroxycyclohexanecarboxylic acid scaffold is particularly valuable. It combines the conformational rigidity of the cyclohexane ring with two versatile functional groups—a hydroxyl and a carboxylic acid—that can be readily modified to explore chemical space and optimize drug-target interactions.

Synthesis of Enantiomerically Pure 3-Hydroxycyclohexanecarboxylic Acids

Accessing enantiomerically pure forms of 3-hydroxycyclohexanecarboxylic acid is a critical first step. Industrial-scale synthesis must balance cost, yield, safety, and optical purity. Several strategies have proven effective, though each comes with distinct advantages and challenges.

Key Synthetic Strategies

There are three principal routes to obtain these chiral building blocks:

-

Asymmetric Synthesis: This is often the most elegant approach, creating the desired enantiomer directly from achiral or prochiral precursors using a chiral catalyst or auxiliary.[6][7]

-

Enzymatic and Chemical Resolution: This method involves separating a racemic mixture of the target molecule. Hydrolase enzymes are particularly effective for the enantioselective hydrolysis of racemic esters.[8] Chemical resolution involves forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[9]

-

Chiral Pool Synthesis: This involves using a naturally occurring chiral molecule as the starting material.

A significant challenge in many synthetic routes is the control of both absolute stereochemistry (R/S) and relative stereochemistry (cis/trans), as both aspects are crucial for biological activity.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired scale and available resources. While academic routes may prioritize novelty, industrial processes demand efficiency and scalability.

| Synthetic Method | Typical Precursor | Key Transformation | Advantages | Challenges & Considerations | Reference |

| Asymmetric Cycloaddition | Butadiene & Chiral Acrylate | Diels-Alder Reaction | High enantioselectivity (e.g., 95% ee). | Requires specialized chiral auxiliaries; TiCl₄ is used, which requires careful handling. | [8][9] |

| Enzymatic Reduction | 3-Oxocyclohexanecarboxylate | Ketone reduction with microorganisms (e.g., Geotrichum candidum) | High stereoselectivity; environmentally friendly ("green chemistry"). | Can be selective for one isomer (e.g., trans), which may not be the desired one. | [8][9] |

| Catalytic Hydrogenation | m-Hydroxybenzoic Acid | Dearomatization with Raney Ni or Rh catalysts. | Inexpensive starting material; suitable for large scale. | Often produces a mixture of cis/trans isomers requiring separation; requires high pressure. | [8] |

| Enzymatic Resolution | Racemic cis-3-hydroxycyclohexanecarboxylate ester | Enantioselective hydrolysis using hydrolases. | High optical purity of products; mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer without a racemization step. | [8] |

| Classical Resolution | Racemic cis-3-hydroxycyclohexanecarboxylic acid | Diastereomeric salt formation with quinine. | Established, well-understood technique. | Can require multiple, tedious crystallization steps to achieve high optical purity. | [9] |

Workflow for Asymmetric Synthesis

The following diagram illustrates a generalized workflow for an asymmetric Diels-Alder approach to synthesize a chiral 3-hydroxycyclohexenecarboxylate, a direct precursor to the target building block.

Caption: Drug development workflow using the chiral scaffold.

Experimental Protocols

The following protocols are representative examples of key transformations involving these building blocks, derived from established literature.

Protocol: Hydrogenation of m-Hydroxybenzoic Acid to 3-Hydroxycyclohexanecarboxylic Acid (Racemic Mixture)

This protocol describes a common method to produce the racemic mixture of cis and trans isomers, which can then be subjected to chiral resolution.

Rationale: This method uses an inexpensive, widely available starting material and a robust hydrogenation reaction suitable for large-scale production of the initial racemic scaffold. Methodology:

-

Reactor Setup: Charge a high-pressure autoclave with an aqueous solution of m-hydroxybenzoic acid (1.00 equiv), sodium hydroxide (0.74 equiv), and Raney Ni catalyst (approx. 15-20% by weight of the acid). 2. Hydrogenation: Seal the autoclave and purge with nitrogen, then pressurize with hydrogen gas to 60 atm. 3. Reaction: Heat the mixture to 150 °C and stir overnight. The reaction progress can be monitored by observing hydrogen uptake. 4. Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Remove the solid Raney Ni catalyst by filtration. 5. Isolation: Neutralize the aqueous filtrate with concentrated hydrochloric acid (12 M) to a pH of ~2-3. The product will precipitate or can be extracted.

-

Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like tetrahydrofuran or ethyl acetate (e.g., 6 x 100 mL for a 30g scale reaction). 7. Final Product: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-hydroxycyclohexane-1-carboxylic acid as a white solid.

Protocol: Alkylation of a Chiral 3-Hydroxycyclohexanecarboxylate Derivative

This protocol details the ether formation from the hydroxyl group, a key step in building more complex molecules for metabolic disease targets.

Rationale: This O-alkylation step is crucial for linking the cyclohexane core to other parts of the final active pharmaceutical ingredient. The choice of a strong base and polar aprotic solvent is critical for efficient deprotonation of the secondary alcohol. Note the safety considerations regarding the historical use of NaH in DMF. [8]This protocol uses NaOH in NMP as a safer alternative.

Methodology:

-

Inert Atmosphere: In a suitable reaction vessel under a nitrogen atmosphere, charge isopropyl (1R,3S)-3-hydroxycyclohexane-1-carboxylate (1.00 equiv) and the desired electrophile (e.g., 4-iodomethyl-5-methyl-2-p-tolyloxazole, 0.89 equiv) in N-methyl-2-pyrrolidone (NMP). [8]2. Cooling: Cool the reaction mixture to -20 °C using a suitable cooling bath. [8]3. Base Addition: Add powdered sodium hydroxide (approx. 0.8-1.0 equiv) portion-wise over a period of about 1 hour, ensuring the internal temperature is maintained below -15 °C. [8]4. Reaction: Stir the mixture at -15 °C for several hours (e.g., 7 hours) until the reaction is complete, as monitored by TLC or LC-MS. [8]5. Quenching: Pour the reaction mixture into a mixture of water and glacial acetic acid to neutralize the excess base. [8]6. Extraction: Extract the product with a suitable organic solvent, such as methyl tert-butyl ether (MTBE), twice. [8]7. Purification: Combine the organic layers, wash with brine, dry over a drying agent, and concentrate. The crude product can then be purified by column chromatography or crystallization.

Conclusion

Chiral 3-hydroxycyclohexanecarboxylic acid and its derivatives are not merely synthetic intermediates; they are enabling building blocks that provide a robust, conformationally defined scaffold for modern drug design. Their established role in creating modulators of lipid and carbohydrate metabolism highlights their proven value in developing treatments for prevalent conditions like Type II diabetes. As synthetic methodologies for their efficient, large-scale, and enantiopure production continue to advance, their application is poised to expand into other therapeutic areas, including antiviral and anti-inflammatory drug discovery. For medicinal chemists, mastering the synthesis and manipulation of these building blocks is a key step toward creating the next generation of stereochemically pure, effective, and safe medicines.

References

- Hofmann, M., et al. (2007). Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases.

- Hofmann, M., et al. (2007). Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.

-

Chida, N. (n.d.). Application of chiral building blocks to the synthesis of drugs. [Link]

-

PubChem. (n.d.). (1R,3R)-3-Hydroxycyclohexane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Avenoza, A., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron, 57(14), 2745–2755. [Link]

-

Perrin-Ninkovic, S., et al. (2016). 3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors. Journal of Medicinal Chemistry, 59(9), 4221–4234. [Link]

-

PubChem. (n.d.). 3-Hydroxycyclohexanecarboxylic Acid. National Center for Biotechnology Information. [Link]

-

Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 406-413. [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research, 16(3), 111. [Link]

-

Stachurska-Buczek, D. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. [Link]

-

Darnotuk, E. S., et al. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Pharmaceuticals, 17(1), 35. [Link]

-

OpenStax. (n.d.). Enantioselective Synthesis. Chemistry Matters. [Link]

-

Das, S., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry. [Link]

-

Sztanke, M., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(9), 2963. [Link]

-

Shchelkanov, M. Y., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 17(3), 325-331. [Link]

-

de Sousa, L. R. F., et al. (2018). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 61(7), 2629–2651. [Link]

-

Darnotuk, E. S., et al. (2024). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. MDPI. [Link]

-

Zarubaev, V. V., et al. (2020). Synthesis and biological activity of hydroxycinnamoylcontaining antiviral drugs. ResearchGate. [Link]

-

Kumar, R., et al. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Drug Development and Research, 3(1), 189-203. [Link]

-

Khan, S. U., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Acta Pharma Reports, 2(1), 1-10. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. US20070197788A1 - Method for the preparation of enantiomer forms of cis-configured 3-hydroxycyclohexane carboxylic acid derivatives using hydrolases - Google Patents [patents.google.com]

- 9. EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents [patents.google.com]

Methodological & Application

Application Note: Scalable Synthesis of (1S,3R)-3-Hydroxycyclohexane-1-carboxylic Acid

Executive Summary

(1S,3R)-3-Hydroxycyclohexane-1-carboxylic acid is a critical chiral carbocyclic scaffold used in the synthesis of SGLT2 inhibitors, Factor Xa inhibitors, and other metabolic disease therapeutics. Its structural rigidity and defined stereochemistry make it an ideal bioisostere for proline or substituted aromatics.

This application note details a robust, scalable chemo-enzymatic protocol for its synthesis. Unlike purely chemical routes that suffer from poor enantioselectivity, or biological routes that are difficult to scale, this hybrid approach leverages the high cis-diastereoselectivity of Rhodium-catalyzed hydrogenation followed by the precise enantioselectivity of lipase-catalyzed kinetic resolution.

Key Performance Indicators:

-

Starting Material: 3-Hydroxybenzoic acid (Comm.[1] Avail.)

-

Diastereoselectivity (cis/trans): >90:10 (post-hydrogenation)

-

Enantiomeric Excess (ee): >99% (post-resolution)

-

Scalability: Validated for gram-to-kilogram batches.

Retrosynthetic Analysis & Pathway

The synthesis is divided into three critical phases:

-

Stereoselective Hydrogenation: Reduction of the aromatic ring to the cyclohexane core, prioritizing the cis-diastereomer.

-

Esterification: Activation of the carboxyl group for enzymatic recognition.

-

Enzymatic Kinetic Resolution: Discrimination between the (1S,3R) and (1R,3S) enantiomers using Candida antarctica Lipase B (CALB).

Pathway Visualization

Caption: Figure 1. Chemo-enzymatic workflow transforming aromatic precursor to chiral alicyclic target.

Phase 1: High-Pressure Catalytic Hydrogenation

Objective: Reduce the aromatic ring while maximizing the formation of the thermodynamically stable cis-isomer (diequatorial conformation).

Mechanistic Insight

The hydrogenation of 3-hydroxybenzoic acid involves the syn-addition of hydrogen across the

-

Catalyst Selection: Rhodium on Carbon (Rh/C) is the gold standard for this transformation. Unlike Palladium (which often leads to hydrogenolysis of the C-O bond) or Ruthenium (which requires higher temperatures), Rhodium operates effectively at moderate temperatures and favors cis-stereochemistry due to the "haptophilicity" of the hydroxyl group binding to the catalyst surface.

-

Solvent Effects: Using water containing NaOH (1 eq) converts the acid to its sodium salt, significantly increasing solubility and preventing catalyst poisoning by the free carboxylic acid.

Experimental Protocol

-

Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve 3-hydroxybenzoic acid (100 g, 0.72 mol) in Water (500 mL) containing NaOH (28.8 g, 0.72 mol).

-

Catalyst Loading: Add 5% Rh/C (5 g, 5 wt% loading). Note: Ensure the catalyst is wet with water before adding to the reactor to prevent ignition of solvent vapors.

-

Hydrogenation:

-

Purge the vessel with Nitrogen (3x) and Hydrogen (3x).

-

Pressurize to 60 bar (approx. 870 psi) with

. -

Heat to 100°C with vigorous stirring (>800 rpm) to eliminate mass-transfer limitations.

-

Reaction time: 12–18 hours. Monitor

uptake until cessation.

-

-

Workup:

-

Cool to room temperature (RT) and vent carefully.

-

Filter the catalyst through a Celite pad (recover Rh for recycling).

-

Acidify the filtrate with conc. HCl to pH 1–2.

-

Extract with Ethyl Acetate (3 x 300 mL).

-

Dry over

and concentrate in vacuo.

-

-

Outcome: White solid. Yield: ~95%. cis:trans ratio typically ~85:15 to 90:10.

Purification (Optional but Recommended): Recrystallize the crude acid from Ethyl Acetate/Heptane to enrich the cis-isomer content to >98%.

Phase 2: Enzymatic Kinetic Resolution

Objective: Isolate the (1S,3R) enantiomer from the racemic cis-mixture.

Mechanistic Insight

Direct resolution of the free acid is challenging. Converting the acid to an ester (methyl or isopropyl) creates a substrate recognized by Candida antarctica Lipase B (CALB) .

-

The "Switch": In organic solvents, lipases catalyze transesterification. CALB is highly selective for the (1R,3S)-enantiomer of the ester, acetylating its hydroxyl group using vinyl acetate as the acyl donor.

-

The Result: The (1R,3S)-enantiomer becomes an acetate (less polar), while the desired (1S,3R)-enantiomer remains a free alcohol (more polar). This allows easy physical separation.

Experimental Protocol

Step A: Esterification

-

Dissolve (rac)-cis-3-hydroxycyclohexane-1-carboxylic acid (50 g) in Isopropanol (300 mL).

-

Add catalytic Sulfuric Acid (1 mL).

-

Reflux for 6 hours.

-